molecular formula C25H23NO4 B2432000 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime CAS No. 338749-26-1

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime

Cat. No.: B2432000
CAS No.: 338749-26-1
M. Wt: 401.462
InChI Key: JVSYDQRQIKCCBM-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is a complex organic compound that features a cyclopropyl group attached to a benzodioxole ring and a methoxyphenyl group

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-27-20-10-7-18(8-11-20)25(26-30-15-17-5-3-2-4-6-17)22-14-21(22)19-9-12-23-24(13-19)29-16-28-23/h2-13,21-22H,14-16H2,1H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYDQRQIKCCBM-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=CC=CC=C2)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=CC=CC=C2)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which is then attached to the benzodioxole ring. The methoxyphenyl group is introduced through a series of substitution reactions. The final step involves the formation of the O-benzyloxime group, which is achieved by reacting the intermediate compound with benzyl hydroxylamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
  • 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime

Uniqueness

Compared to similar compounds, 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime , also known as a derivative of benzodioxole, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, enzyme inhibitory, and pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O5C_{25}H_{24}N_{2}O_{5}, and it features a complex structure that includes a cyclopropyl group and a methoxyphenyl moiety. The presence of the benzodioxole ring is significant for its biological activity.

Antibacterial Activity

Research indicates that derivatives containing the benzodioxole structure exhibit notable antibacterial properties. For instance, compounds similar to 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzodioxole Derivative 1S. aureus8 µg/mL
Benzodioxole Derivative 2E. coli16 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated significant activity:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These results indicate that the compound could be effective in treating conditions related to enzyme overactivity, such as Alzheimer's disease and urea cycle disorders.

Case Studies

In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, various synthesized compounds with similar structures were tested for their biological activities. The study highlighted that certain derivatives exhibited strong inhibitory effects on AChE and urease, suggesting a promising therapeutic potential for neurological disorders and gastrointestinal issues .

Pharmacological Implications

The pharmacological profile of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime indicates potential applications in drug development. Its ability to inhibit key enzymes involved in neurotransmission and metabolic processes positions it as a candidate for further research in neuropharmacology and antimicrobial therapy.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclopropanation, ketone formation, and oxime etherification. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., rhodium or copper) for stereoselective cyclopropane ring formation, as seen in analogous benzodioxole derivatives .
  • Oxime Formation : Employ O-benzylhydroxylamine under mild acidic conditions (e.g., acetic acid) to protect the oxime group, avoiding side reactions .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol to isolate high-purity product. Monitor reaction progress via TLC and HPLC .

Basic: How can researchers confirm the molecular structure of this compound with high confidence?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify cyclopropane ring protons (δ 1.5–2.5 ppm) and benzodioxole/methoxy group signals. Compare with PubChem data for structurally similar methanones .
  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and bond angles. Reference data from analogous oxazolone or benzothiazole derivatives for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C24_{24}H21_{21}NO5_5) with <2 ppm error .

Advanced: What computational approaches can predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). Parameterize the force field using crystallographic data from benzodioxole-containing ligands .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro assay data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: How can researchers address contradictions in observed vs. predicted bioactivity data for this compound?

Methodological Answer:

  • Assay Validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to rule out false positives. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity .
  • Target Engagement Studies : Apply thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to putative targets .

Basic: What analytical techniques are suitable for assessing the stability of this compound under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV. Use a C18 column with acetonitrile/water mobile phase .
  • Photostability : Expose to UV light (320–400 nm) and track changes using diode-array detection. Compare with ICH guidelines for photodegradation thresholds .
  • Solution Stability : Assess in PBS or DMSO at 4°C/-20°C over 72 hours. Centrifuge to remove precipitates and quantify solubility via nephelometry .

Advanced: What mechanistic insights can be gained from studying the cyclopropane ring’s electronic effects in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated cyclopropane derivatives to probe bond-breaking steps in catalytic processes .
  • Electron Density Mapping : Use X-ray charge density analysis or NMR JJ-coupling constants to study ring strain and conjugation with the benzodioxole moiety .
  • Reaction Intermediate Trapping : Quench reactions with radical scavengers (e.g., TEMPO) or nucleophiles to identify transient intermediates during synthesis .

Basic: How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating 1H^1H-1H^1H couplings and spatial proximities. For example, NOE interactions between cyclopropane and benzyloxime protons confirm spatial orientation .
  • Dynamic NMR : Heat samples to coalescence temperatures (e.g., 60–80°C) to analyze conformational exchange in the cyclopropane ring .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths in ) to validate assignments .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio) and identify critical quality attributes (CQAs) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Crystallization Engineering : Control nucleation via anti-solvent addition or seeding to ensure consistent particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.